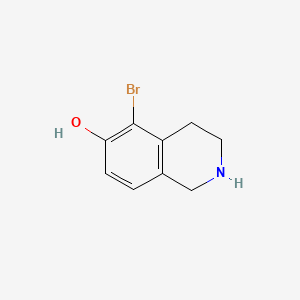

5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol

Description

Historical Context and Significance in Organic and Medicinal Chemistry Research

The journey of the tetrahydroisoquinoline scaffold in scientific research began with the isolation and structural elucidation of numerous alkaloids from plant sources. uni.lu These natural products, including well-known examples like morphine and papaverine, feature the THIQ core and exhibit a wide spectrum of physiological effects. uni.lu This discovery spurred extensive research into the synthesis and chemical modifications of the THIQ nucleus, aiming to understand its structure-activity relationships and to develop novel therapeutic agents.

Historically, the synthesis of the THIQ scaffold has been advanced by the development of classical named reactions such as the Pictet-Spengler and Bischler-Napieralski reactions. These methods have provided foundational access to a diverse range of THIQ derivatives, enabling extensive exploration of their chemical and biological properties. The continuous refinement of these synthetic strategies, alongside the development of new methodologies, remains an active area of research. patsnap.com

In medicinal chemistry, the significance of the THIQ scaffold is underscored by its presence in numerous clinically used drugs. thieme-connect.com The structural rigidity and three-dimensional character of the THIQ core allow it to interact with high specificity with various biological targets, including enzymes and receptors. This has led to the development of THIQ-containing compounds with a broad range of pharmacological activities, such as anticancer, antimicrobial, and neuroprotective effects. sigmaaldrich.com

Overview of the Tetrahydroisoquinoline Core as a Privileged Scaffold for Research

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for drug discovery. patsnap.com The tetrahydroisoquinoline core is widely recognized as such a scaffold. thieme-connect.comorgsyn.org

The privileged nature of the THIQ scaffold can be attributed to several key features:

Structural Mimicry: The core structure of THIQ can be seen as a constrained analog of the endogenous neurotransmitter phenylethylamine, allowing it to interact with a variety of biogenic amine receptors and transporters.

Stereochemical Diversity: The potential for stereocenters within the THIQ ring system allows for the generation of a rich diversity of stereoisomers, each with potentially unique biological activities.

Synthetic Tractability: The THIQ core is readily synthesized and can be functionalized at various positions, providing a high degree of synthetic flexibility for the optimization of pharmacological properties. thieme-connect.comorgsyn.org

These attributes have made the THIQ scaffold a focal point for the design and synthesis of compound libraries aimed at discovering new lead structures for a multitude of diseases. thieme-connect.comorgsyn.org

Research Trajectories and Scope of Academic Investigation of Halogenated and Hydroxylated Tetrahydroisoquinolines

The academic investigation into substituted tetrahydroisoquinolines has evolved to include a focus on derivatives bearing halogen and hydroxyl groups. These functional groups can significantly influence the physicochemical and pharmacological properties of the parent molecule.

Halogenated Tetrahydroisoquinolines: The introduction of halogen atoms (F, Cl, Br, I) onto the THIQ scaffold is a common strategy in medicinal chemistry to modulate properties such as:

Lipophilicity: Halogens can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes.

Metabolic Stability: The presence of a halogen can block sites of metabolism, leading to an increased half-life of the compound.

Binding Affinity: Halogen bonding, a non-covalent interaction, can contribute to enhanced binding affinity with biological targets.

Research in this area often involves the synthesis of a series of halogenated analogs to systematically probe these effects and optimize drug-like properties.

Hydroxylated Tetrahydroisoquinolines: The incorporation of hydroxyl groups into the THIQ structure can lead to:

Improved Water Solubility: The polar nature of the hydroxyl group can enhance the aqueous solubility of a compound.

Hydrogen Bonding: Hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating key interactions with biological macromolecules.

Metabolic Handles: Hydroxylation can provide a site for further metabolic transformations, which can be important for drug clearance.

Detailed Research Findings on 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol

A comprehensive review of publicly available scientific literature reveals a notable scarcity of specific research dedicated to the compound This compound . While the broader class of halogenated and hydroxylated tetrahydroisoquinolines is a subject of academic interest, detailed synthesis, characterization, and biological evaluation data for this particular molecule are not readily found in peer-reviewed publications.

This lack of specific data suggests that this compound may be a novel compound, a synthetic intermediate that has not been extensively studied in its own right, or a molecule whose research findings have not yet been placed in the public domain.

Given the absence of direct research findings, the following sections will provide information on closely related compounds and general methodologies that would be applicable to the study of this compound.

Physicochemical Properties

Specific, experimentally determined physicochemical data for this compound are not available in the searched literature. However, based on its structure, some properties can be predicted.

| Property | Predicted Value/Information |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like methanol, ethanol (B145695), and DMSO. |

| pKa | The presence of the phenolic hydroxyl and the secondary amine would result in at least two pKa values. |

This table is generated based on the chemical structure and general knowledge of similar compounds, not on experimental data for the specific compound.

Synthesis and Characterization

A specific, published synthetic route for this compound has not been identified. However, its synthesis could likely be achieved through multi-step sequences common in heterocyclic chemistry. A plausible retrosynthetic analysis would involve the construction of the tetrahydroisoquinoline core, followed by or preceded by the introduction of the bromo and hydroxyl substituents at the appropriate positions.

Characterization of the compound, once synthesized, would involve a suite of standard analytical techniques:

| Analytical Technique | Expected Information |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR would confirm the connectivity of atoms and the overall structure. The chemical shifts and coupling constants of the aromatic and aliphatic protons would be diagnostic. |

| Mass Spectrometry (MS) | Would determine the molecular weight and provide information on the isotopic pattern of bromine, confirming its presence. Fragmentation patterns could further support the proposed structure. |

| Infrared (IR) Spectroscopy | Would show characteristic absorption bands for the O-H (hydroxyl), N-H (amine), C-H (aromatic and aliphatic), and C-Br bonds. |

| Elemental Analysis | Would determine the percentage composition of carbon, hydrogen, nitrogen, and bromine, to confirm the empirical formula. |

This table outlines the standard methods for characterization and the expected outcomes for the target compound.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,2,3,4-tetrahydroisoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-9-7-3-4-11-5-6(7)1-2-8(9)12/h1-2,11-12H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDNRXLBPRJXON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=C(C=C2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Tetrahydroisoquinoline Core

The synthesis of the tetrahydroisoquinoline skeleton is a well-established area of organic chemistry, with several classical and modern methods available to chemists. These strategies are crucial for accessing a wide variety of substituted analogs, including the target compound, 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol.

Pictet-Spengler Condensation and its Variants in Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgthermofisher.comarkat-usa.orgyoutube.com The reaction, first reported in 1911, is a special case of the Mannich reaction and proceeds through an electrophilic iminium ion intermediate. wikipedia.orgyoutube.com The nucleophilicity of the aromatic ring is a key factor, with electron-rich aromatic systems undergoing cyclization under milder conditions. wikipedia.org For less activated systems, harsher conditions such as refluxing in strong acids are often necessary. wikipedia.org

A pertinent example related to the synthesis of the 5-bromo substituted core involves the cyclization of o-bromophenylethylamine with glyoxylic acid. This reaction, catalyzed by an acid mixture, leads to the formation of 5-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which is a direct precursor to the 5-bromo-THIQ scaffold. patsnap.com

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| o-Bromophenylethylamine benzyl (B1604629) formate, Glyoxylic acid | Concentrated H₂SO₄ / Acetic acid, Toluene, 30-35°C | 5-Bromo-2-(benzyloxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | 92.5% | patsnap.com |

| β-Phenylethylamine, Dimethoxymethane | Concentrated HCl | 1,2,3,4-Tetrahydroisoquinoline (B50084) | - | thermofisher.comarkat-usa.org |

| Tryptophan, Dimethoxyglyoxal | H₂O | Tetrahydro-β-carboline derivative | - | nih.gov |

This table presents examples of the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinoline and related structures.

Variants of the Pictet-Spengler reaction have been developed to improve yields and expand the substrate scope, including the use of microwave assistance and various Lewis and Brønsted acid catalysts. organic-chemistry.orgdepaul.edu

Bischler-Napieralski Cyclization and Subsequent Reduction for Core Formation

The Bischler-Napieralski reaction provides an alternative and powerful route to the tetrahydroisoquinoline core. This method involves the intramolecular cyclodehydration of a β-arylethylamide using a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to form a 3,4-dihydroisoquinoline (B110456) intermediate. organic-chemistry.orgwikipedia.org This intermediate is then subsequently reduced to the desired tetrahydroisoquinoline. acs.org

The mechanism is believed to proceed through a nitrilium ion intermediate, which undergoes electrophilic aromatic substitution. wikipedia.org The success of the cyclization is dependent on the presence of electron-donating groups on the aromatic ring to facilitate the electrophilic attack. organic-chemistry.org The reduction of the resulting dihydroisoquinoline can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), to furnish the final tetrahydroisoquinoline product. acs.org

| Starting Material | Reagents | Intermediate/Product | Reference |

| N-(2-Phenylethyl)acylamides | P₂O₅ or POCl₃, then a reducing agent | 1-Substituted-1,2,3,4-tetrahydroisoquinoline | acs.org |

| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | POCl₃ | 7-Methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | wikipedia.org |

| β-Arylethylamides | PCl₅, Nitrile solvent | 2,3-Disubstituted 13,14-dihydroprotoberberinium salts | nih.gov |

This table illustrates the general scheme and examples of the Bischler-Napieralski reaction for forming the tetrahydroisoquinoline core.

Multi-Component Reactions (MCR) for Scaffold Diversity

Multi-component reactions (MCRs) have emerged as highly efficient tools in synthetic chemistry for the rapid assembly of complex molecules from three or more starting materials in a single pot. nih.govacs.org This strategy offers significant advantages in terms of atom economy and step efficiency, allowing for the generation of diverse molecular scaffolds. acs.orgfrontiersin.org Several MCRs have been developed for the synthesis of tetrahydroisoquinolines, providing access to a wide range of substituted derivatives. nih.govacs.org

For instance, a three-component reaction of a dihydroisoquinoline, a carboxylic acid, and an alkynyl ether can produce complex tetrahydroisoquinoline structures. nih.govacs.org Another example involves a domino Heck-aza-Michael reaction sequence using a 2-bromophenethylsulfonamide, acryloyl chloride, and an amine to construct functionalized THIQs. rsc.org These methods highlight the power of MCRs to build molecular complexity and achieve scaffold diversity in a highly convergent manner. rsc.org

Intramolecular Cyclization Reactions via Reductive Amination and Hydroamination

Intramolecular cyclization reactions represent a direct approach to the tetrahydroisoquinoline core. Among these, intramolecular reductive amination has proven to be a highly effective strategy. rsc.orgnih.gov This reaction typically involves a precursor molecule containing both an amine (or a protected amine) and a carbonyl or a group that can be converted into one. rsc.orgnih.gov The in-situ formation of an imine or iminium ion, followed by its reduction, leads to the formation of the heterocyclic ring. rsc.org Catalytic asymmetric versions of this reaction have been developed to produce chiral tetrahydroisoquinolines with high enantioselectivity. rsc.orgnih.gov

Other intramolecular cyclization strategies include palladium-catalyzed processes. For example, a sequence involving a Suzuki coupling followed by an intramolecular reductive amination has been used to synthesize N-aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-bromobenzyl)anilines. thieme-connect.com

Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold possesses two key functional groups—a bromine atom and a phenolic hydroxyl group—as well as a reactive C1 position, which are amenable to a variety of chemical transformations.

The bromine atom on the aromatic ring is a versatile handle for introducing further molecular diversity. It can readily participate in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The phenolic hydroxyl group can undergo standard functionalization reactions such as O-alkylation to form ethers or acylation to form esters. These modifications can be used to alter the physicochemical properties of the molecule.

Furthermore, the C1 position of the tetrahydroisoquinoline ring is known to be susceptible to oxidation to form an iminium ion intermediate. This reactive species can then be trapped by a variety of nucleophiles, a process known as oxidative C-H functionalization. clockss.orgnih.gov This allows for the introduction of alkyl, aryl, and other functional groups directly at the C1 position, providing a powerful method for derivatization. clockss.orgnih.gov

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| C1-H Functionalization (Aza-Henry) | N-Aryl-THIQ, Nitromethane, Photoredox Catalyst | C1-Nitromethylated THIQ | clockss.org |

| C1-H Functionalization (Alkylation) | N-Aryl-THIQ, Benzyl Bromide, Photoredox Catalyst | C1-Benzylated THIQ | clockss.org |

| C1-H Functionalization (Arylation) | THIQ, Aryl Grignard Reagent, DEAD | C1-Arylated THIQ | organic-chemistry.org |

| Oxidative Rearomatization | Tetrahydroisoquinoline, Pyridine-N-oxide | Isoquinoline (B145761) | acs.org |

This table provides examples of functionalization reactions applicable to the tetrahydroisoquinoline scaffold.

Regioselective Introduction of Bromo and Hydroxyl Groups

The synthesis of the title compound necessitates the regioselective installation of the bromine atom at the C5 position and the hydroxyl group at the C6 position of the tetrahydroisoquinoline core. A common strategy for constructing the tetrahydroisoquinoline skeleton is the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone. For this compound, this would typically involve a starting material like 3-bromo-4-hydroxyphenethylamine or a protected precursor.

Alternatively, bromination can be performed on a pre-formed isoquinoline or tetrahydroisoquinoline ring system. The bromination of isoquinoline itself using N-bromosuccinimide (NBS) in concentrated sulfuric acid has been shown to be highly regioselective, yielding 5-bromoisoquinoline (B27571). orgsyn.orgresearchgate.net Careful control of the reaction temperature is crucial to suppress the formation of the 8-bromo isomer. orgsyn.org This 5-bromoisoquinoline can then be further functionalized and subsequently reduced to the tetrahydroisoquinoline.

Another approach involves electrophilic halogenation of a suitably activated aromatic ring. Highly regioselective 6-exo-dig iodo/bromo cyclizations have been developed for related nitrogen-containing heterocycles, demonstrating the feasibility of controlling the position of halogen introduction during the ring-forming step under mild, ambient conditions. nih.gov

Modification at the Nitrogen Atom (N-alkylation, N-arylation, N-sulfonylation)

The secondary amine of the tetrahydroisoquinoline ring is a key site for introducing molecular diversity.

N-alkylation: The nitrogen atom can be readily alkylated using various alkyl halides. These reactions are typically performed in the presence of a base to deprotonate the secondary amine, enhancing its nucleophilicity. Microwave-assisted N-alkylation has been shown to be an efficient method for similar heterocyclic systems, often leading to good yields in reduced reaction times. researchgate.net

N-arylation: The introduction of an aryl group at the nitrogen position (N-arylation) can be achieved through methods like the Buchwald-Hartwig amination or by a multi-step sequence. A novel approach involves a sequence starting from N-aryl 2-bromobenzylamines, which undergo a palladium-catalyzed Suzuki coupling followed by a reductive cyclization to yield N-aryl-1,2,3,4-tetrahydroisoquinolines. thieme-connect.comthieme.de This method is tolerant of a broad range of substituents on both aromatic rings. thieme-connect.com

N-sulfonylation: The reaction of the tetrahydroisoquinoline nitrogen with sulfonyl chlorides in the presence of a base like triethylamine (B128534) affords N-sulfonyl derivatives. nih.gov This transformation is not only useful for creating analogues but also serves as a method for protecting the nitrogen atom. The use of environmentally friendly and recyclable catalysts, such as Preyssler heteropolyacids, has been reported for the synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives under mild conditions, achieving moderate to high yields. researchgate.netconicet.gov.ar

Table 1: Examples of N-Functionalization Reactions on Tetrahydroisoquinoline Scaffolds

| Transformation | Reagents and Conditions | Product Type | Yield | Reference |

|---|

| N-Arylation | 1. (E)-2-ethoxyvinylboronic acid pinacol (B44631) ester, Pd(dppf)Cl₂, K₃PO₄, Toluene/H₂O, 90 °C 2. TFA, Et₃SiH, DCM, 0 °C to rt | N-Aryl-1,2,3,4-tetrahydroisoquinoline | 24–70% (over 2 steps) | thieme-connect.com | | N-Sulfonylation | Ar-SO₂Cl, Et₃N, Dry THF, reflux | N-Sulfonyl-tetrahydroisoquinoline | - | nih.gov | | N-Sulfonylation | Sulfonamide, trioxane, Preyssler catalyst (H₁₄NaP₅W₂₉MoO₁₁₀), Toluene, 70 °C | N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline | 35-91% | researchgate.net |

Substitution Reactions at the Bromine Position (e.g., Palladium-catalyzed cross-coupling reactions like Suzuki)

The bromine atom at the C5 position is a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for creating a new C-C bond by reacting the aryl bromide with an organoboron species, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base. wikipedia.orgyoutube.com This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. wikipedia.org The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium catalyst, ligands, base, and solvent can be optimized to achieve high yields. mdpi.com

Table 2: General Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Aryl Halide | This compound | Electrophilic partner | wikipedia.org |

| Organoboron Reagent | R-B(OH)₂, R-B(OR)₂ | Nucleophilic partner | libretexts.org |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyst for C-C bond formation | thieme-connect.commdpi.com |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, NaOH | Activates organoboron species, facilitates reductive elimination | wikipedia.orgmdpi.com |

| Solvent | Toluene, Dioxane, THF, DMF, Water | Reaction medium | wikipedia.org |

Transformations of the Hydroxyl Group (e.g., etherification, esterification)

The phenolic hydroxyl group at the C6 position can undergo standard transformations to form ethers and esters.

Etherification: The formation of an ether (e.g., a methoxy (B1213986) group) is typically achieved via Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (like sodium hydride or potassium carbonate) to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide (e.g., methyl iodide). The synthesis of a related compound, 6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinolin-5-ol, demonstrates the presence of such ether functionalities on this core structure. thieme-connect.com

Esterification: The hydroxyl group can be converted to an ester by reacting it with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine), or directly with a carboxylic acid under acidic catalysis (Fischer esterification). These ester derivatives can function as prodrugs or modify the compound's physicochemical properties.

Stereoselective Synthesis and Chiral Resolution Techniques for Tetrahydroisoquinolines

Many biologically active tetrahydroisoquinolines are chiral, making their enantioselective synthesis a critical area of research. mdpi.com The C1 position is a common chiral center.

Stereoselective Synthesis:

Asymmetric Hydrogenation: One of the most direct methods is the asymmetric hydrogenation of a 3,4-dihydroisoquinoline (DHIQ) precursor using a chiral transition-metal catalyst (e.g., Ru- or Ti-based complexes). mdpi.comorganic-chemistry.org This approach can provide high enantiomeric excess. mdpi.com

Chiral Auxiliaries: A chiral auxiliary can be attached to the nitrogen of a DHIQ, directing the stereochemical outcome of a reduction reaction. rsc.org The auxiliary is then removed to yield the chiral tetrahydroisoquinoline. ua.es

Intramolecular Reactions: Bi(OTf)₃-catalyzed intramolecular 1,3-chirality transfer reactions have been used to construct chiral 1-substituted tetrahydroisoquinolines from chiral amino allylic alcohols. researchgate.netnih.gov

Diastereoselective Reactions: The Ugi three-component reaction involving chiral 3,4-dihydroisoquinolines has been developed to synthesize enantiopure functionalized tetrahydroisoquinolines with excellent diastereoselectivity. rsc.org

Chiral Resolution: For racemic mixtures of tetrahydroisoquinolines, chiral resolution offers a path to separate the enantiomers. The most common method is the formation of diastereomeric salts. wikipedia.org The basic nitrogen of the tetrahydroisoquinoline is reacted with a chiral acid, such as (+)-tartaric acid or (S)-mandelic acid. wikipedia.org This creates a pair of diastereomeric salts which, due to their different physical properties, can often be separated by fractional crystallization. After separation, the pure enantiomer is recovered by treatment with a base to remove the resolving agent. wikipedia.org A method for synthesizing (S)-5-bromo-1,2,3,4-tetrahydro-N-Boc-isoquinoline-1-carboxylic acid has been disclosed that utilizes induced resolution as a key step. patsnap.com

Green Chemistry Principles and Sustainable Approaches in Synthetic Design

Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign methods.

Catalysis: The use of recyclable, environmentally friendly catalysts like Preyssler heteropolyacids for N-sulfonylation represents a green approach. researchgate.netconicet.gov.ar Organocatalysis, such as the use of boronic acids for tandem reduction and reductive alkylation, avoids the need for heavy metals. organic-chemistry.org

Alternative Energy Sources: Microwave irradiation can accelerate reactions, often leading to cleaner products and higher yields in shorter times, reducing energy consumption compared to conventional heating. researchgate.net

Green Solvents: Performing reactions in water or aqueous ethanol (B145695) reduces the reliance on volatile and hazardous organic solvents. nih.gov The Suzuki reaction, for example, can often be run in water. wikipedia.org

Atom Economy: Multicomponent reactions (MCRs) are highly efficient as they combine three or more starting materials in a single step to form a complex product, maximizing atom economy and reducing waste from intermediate isolation and purification steps. nih.gov

Electrosynthesis: Electrochemical methods can provide mild reaction conditions at room temperature, as demonstrated in the synthesis of tetrahydroquinoline derivatives where acetonitrile (B52724) served as both a hydrogen source and a cyanomethyl precursor. rsc.org

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Complex Structural Elucidaion

Spectroscopy is fundamental to elucidating the structure of complex organic molecules. By probing the interactions of molecules with electromagnetic radiation, chemists can map out the molecular framework and identify key functional groups.

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic and aliphatic portions of the molecule. The protons on the tetrahydroisoquinoline ring system (at positions 1, 3, and 4) would likely appear as multiplets in the aliphatic region of the spectrum. The chemical shifts and coupling constants of these protons would be highly dependent on the conformation of the heterocyclic ring. The protons on the aromatic ring would appear in the downfield region, with their splitting patterns providing information about their relative positions.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom would give rise to a distinct signal, and the chemical shifts would be indicative of the local electronic environment. For instance, the carbon atom attached to the bromine (C-5) and the carbon atom attached to the hydroxyl group (C-6) would have characteristic chemical shifts.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-1 | 3.5 - 4.5 | t | J = 6-8 |

| H-3 | 2.8 - 3.2 | t | J = 6-8 |

| H-4 | 2.6 - 3.0 | t | J = 6-8 |

| H-7 | 6.8 - 7.2 | d | J = 8-10 |

| H-8 | 7.0 - 7.4 | d | J = 8-10 |

| NH | 1.5 - 3.5 | br s | - |

| OH | 4.5 - 6.0 | br s | - |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| C-1 | 40 - 50 |

| C-3 | 25 - 35 |

| C-4 | 45 - 55 |

| C-4a | 125 - 135 |

| C-5 | 110 - 120 |

| C-6 | 145 - 155 |

| C-7 | 115 - 125 |

| C-8 | 120 - 130 |

| C-8a | 130 - 140 |

Note: The above data is predicted and may vary based on the solvent and other experimental conditions.

Advanced mass spectrometry techniques are critical for determining the molecular weight and formula of a compound, as well as for gaining insight into its structure through fragmentation analysis. For 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can then be used to confirm its elemental composition.

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The fragmentation pattern would be characteristic of the tetrahydroisoquinoline core and the substituents. Key fragmentation pathways would likely involve the loss of the bromine atom, the hydroxyl group, and cleavage of the heterocyclic ring. Analysis of these fragments helps to piece together the molecular structure.

| Adduct | Predicted m/z |

| [M+H]⁺ | 229.9968 |

| [M+Na]⁺ | 251.9787 |

| [M-H]⁻ | 227.9812 |

Note: The predicted m/z values are for the most abundant isotopes of the elements.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring its vibrational modes. thermofisher.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would be expected at lower wavenumbers, typically below 700 cm⁻¹. A study on the parent compound, isoquinoline (B145761), provides a basis for the assignment of vibrational modes. irphouse.com

Raman spectroscopy, being complementary to IR, would also provide information about the vibrational modes of the molecule. thermofisher.com Non-polar bonds, such as the C-C bonds of the aromatic ring, often give rise to strong Raman signals.

| Functional Group | Expected IR Absorption (cm⁻¹) | Vibrational Mode |

| O-H | 3200-3600 (broad) | Stretching |

| N-H | 3200-3500 (sharp) | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-2960 | Stretching |

| C=C | 1450-1600 | Aromatic Ring Stretching |

| C-O | 1000-1260 | Stretching |

| C-N | 1020-1250 | Stretching |

| C-Br | 500-700 | Stretching |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound has not been reported, studies on other tetrahydroisoquinoline alkaloids have demonstrated the utility of this technique. mdpi.comnih.gov A successful crystallographic analysis would provide precise information on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, and potentially halogen bonding involving the bromine atom.

Theoretical Approaches to Structural Prediction and Stability

In the absence of complete experimental data, theoretical methods, such as Density Functional Theory (DFT), can provide valuable insights into the structure and properties of this compound. nih.gov DFT calculations can be used to predict the optimized geometry of the molecule, its vibrational frequencies, and its NMR chemical shifts. These theoretical predictions can then be compared with the available experimental data to validate the computational model. Furthermore, theoretical studies can be used to investigate the relative energies of different conformers and to explore the potential energy surface for conformational interconversions, providing a deeper understanding of the molecule's dynamic behavior. acs.org

Biological Activity and Mechanistic Studies Preclinical Focus

Investigation of Molecular Targets and Biological Pathways

The diverse pharmacological effects of tetrahydroisoquinoline derivatives stem from their ability to interact with a variety of biological macromolecules, including receptors and enzymes, thereby modulating critical signaling pathways.

Receptor Binding and Ligand Affinity Profiling

Derivatives of the THIQ scaffold have been shown to bind to several key receptors, demonstrating profiles that range from selective antagonism to allosteric modulation.

Opioid Receptor-Like 1 (ORL1) / Nociceptin Receptor (NOP): The ORL1 receptor, also known as the NOP receptor, is a G protein-coupled receptor (GPCR) involved in numerous brain activities. nih.govnih.gov Several studies have focused on developing THIQ-based antagonists for this receptor. For instance, a series of substituted THIQs were designed and evaluated for their potency as selective antagonists for the orexin (B13118510) 1 (OX1) receptor, a related GPCR implicated in reward processes. rti.org Structure-activity relationship (SAR) studies revealed that substitutions at the 1, 6, and 7-positions of the THIQ ring are critical for affinity and selectivity. nih.govnih.gov Specifically, 7-substituted THIQs showed potent antagonism at the OX1 receptor, highlighting this position's importance. nih.gov While direct binding data for 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol at the ORL1 receptor is not specified, the established importance of substitutions at these positions suggests that the bromo and hydroxyl groups would significantly influence its binding characteristics.

NMDA Receptor Subunits: The N-methyl-D-aspartate (NMDA) receptor is crucial for synaptic plasticity, but its overactivation can lead to excitotoxicity and neurodegeneration. bldpharm.com Certain THIQ derivatives act as NMDA receptor antagonists. One study evaluated a series of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives for their affinity to the phencyclidine (PCP) binding site within the NMDA receptor's ion channel. sigmaaldrich.com The (S)-configured derivative with a 2-methylphenyl group at position 1 and a methyl group at position 8 showed the highest affinity, with a Ki value of 0.0374 µM, and was nearly 90 times more potent than its (R)-enantiomer. sigmaaldrich.com Another THIQ derivative, 1MeTIQ, has been identified as an uncompetitive NMDA receptor antagonist that can protect against glutamate-induced excitotoxicity. bldpharm.com

Phosphodiesterase 4 (PDE4): PDE4 is a key enzyme in inflammatory and neuronal cells that degrades cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Inhibition of PDE4 has anti-inflammatory and procognitive effects. nih.gov Novel THIQ derivatives have been developed as selective PDE4 inhibitors, showing potential for treating conditions like psoriasis and asthma. rti.orgnih.gov One study identified a THIQ derivative that exhibited significant inhibitory potency against PDE4D and suppressed TNF-α release in cell-based assays. nih.gov

CD44: The cluster of differentiation 44 (CD44) receptor, when interacting with its ligand hyaluronic acid (HA), plays a role in tumor growth and invasion. nih.govnih.gov Researchers have designed and synthesized N-aryltetrahydroisoquinoline derivatives to act as inhibitors of the HA-CD44 interaction. nih.gov Based on crystallographic data, these compounds were developed to bind to the HA-binding domain of CD44. nih.govsigmaaldrich.com One lead compound, 2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-5-ol, demonstrated an EC50 value of 0.59 μM against the MDA-MB-231 breast cancer cell line. researchgate.net

Estrogen Receptor (ER): The estrogen receptor is a critical target in hormone-dependent breast cancer. ambeed.com A series of THIQ phenols have been optimized to act as selective estrogen receptor downregulators (SERDs) and antagonists. ambeed.com These compounds achieved subnanomolar potency, and notably, the presence of a phenol (B47542) group, which is crucial for high potency, was found to be compatible with high oral bioavailability in rats. ambeed.com Another study identified a THIQ-based acrylic acid derivative as a potent ERα antagonist and SERD that exhibited anti-tumor efficacy in a human breast cancer xenograft model.

Enzyme Inhibition Assays and Kinetic Profiling

Tetrahydroisoquinoline derivatives have demonstrated inhibitory activity against several enzymes implicated in disease pathogenesis.

Phosphodiesterase 4 (PDE4): As mentioned previously, THIQ derivatives have been identified as potent PDE4 inhibitors. rti.orgnih.gov These compounds block the hydrolysis of cAMP, leading to increased intracellular cAMP levels, which in turn mediates anti-inflammatory effects. nih.gov In one study, THIQ derivatives containing a 2-phenyl-5-furan moiety showed good inhibitory activity against the PDE4B isoform. rti.org

Nitric Oxide Synthases (NOS): Overproduction of nitric oxide by neuronal NOS (nNOS) is linked to neurodegenerative disorders and neuropathic pain. Consequently, selective nNOS inhibitors are of therapeutic interest. A series of 1,2,3,4-tetrahydroquinoline-based compounds were developed as potent and selective nNOS inhibitors, with one candidate showing improved oral bioavailability and no hERG channel inhibition, making it a promising preclinical candidate for neuropathic pain.

Mycobacterium tuberculosis ATP Synthase: The F-ATP synthase is a critical enzyme for the survival of Mycobacterium tuberculosis. Studies have shown that 5,8-disubstituted THIQ derivatives are effective inhibitors of the Mtb H37Rv strain, with some compounds revealing MIC90 values in the low microgram per milliliter range. Other research has found that synthesized THIQs can inhibit the ATP-dependent MurE ligase, another key enzyme in the biosynthesis of the mycobacterial cell wall.

P-glycoprotein (P-gp): P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer chemotherapy by pumping drugs out of cancer cells. nih.gov Several THIQ derivatives have been investigated as P-gp inhibitors to reverse MDR. nih.gov In one study, a newly synthesized THIQ derivative, referred to as B3, was shown to inhibit P-gp-mediated drug efflux, thereby increasing the sensitivity of resistant cancer cells to doxorubicin (B1662922) both in vitro and in vivo. Another study designed novel THIQ inhibitors based on the structure of tariquidar, a known P-gp inhibitor, resulting in a promising candidate for reversing P-gp-mediated MDR. nih.gov

Protein-Ligand Interaction Analysis Utilizing Biophysical Methods

To understand the binding mechanisms of THIQ derivatives at a molecular level, researchers have employed various biophysical and computational techniques.

Molecular Docking and Simulation: Molecular docking studies have been instrumental in elucidating the binding modes of THIQ compounds with their target proteins. For instance, docking results for a selective PDE4B inhibitor showed that the tetrahydroquinoline moiety forms crucial hydrogen bonds and π-π stacking interactions with the protein. rti.org Similarly, computational studies of N-aryltetrahydroisoquinolines as CD44 inhibitors helped in their design and evaluation of target binding. nih.govsigmaaldrich.com Docking studies of THIQ derivatives with the KRas and VEGF receptors revealed hydrogen bonding interactions with key amino acid residues like THR 74 and GLU 885, respectively, which are hypothesized to be crucial for their biological activity. For P-glycoprotein inhibitors, molecular docking was used to confirm the binding mode of synthesized compounds within the transporter. nih.gov

X-ray Crystallography: The crystal structure of the estrogen receptor α (ERα) ligand-binding domain in complex with the SERM raloxifene (B1678788) has been used to guide the design of novel THIQ-based ligands with conformationally restricted side chains. This structure-based approach led to the development of ERα-selective modulators with improved properties.

Cellular and Biochemical Investigations (In Vitro Studies)

The biological activities of THIQ derivatives have been further characterized through a variety of cell-based assays that measure their functional effects and impact on cellular signaling.

Cell-Based Assays for Functional Modulation

Cytokine Release: The anti-inflammatory potential of THIQ-based PDE4 inhibitors has been confirmed by their ability to block the release of pro-inflammatory cytokines. In separate studies, lead compounds significantly inhibited the release of tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (hPBMCs) and RAW 264.7 macrophage cells. rti.orgnih.gov

Anti-HIV Activity: The THIQ scaffold has proven to be a valuable template for developing anti-HIV agents. nih.gov A series of 1-aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines demonstrated potent anti-HIV-1 (IIIB) activity in C8166 cell cultures, with some compounds showing high selectivity indices. Other THIQ derivatives have been developed as highly potent and selective antagonists of the CXCR4 receptor, a key co-receptor for HIV entry. nih.gov Additionally, some THIQ analogs have been shown to inhibit the polymerase activity of HIV reverse transcriptase in the nanomolar range.

Antiproliferative Effects in Cancer Cell Lines: Numerous studies have documented the antiproliferative effects of THIQ derivatives across various cancer cell lines.

Breast Cancer: N-aryltetrahydroisoquinoline derivatives designed as HA-CD44 interaction inhibitors showed antiproliferative effects against CD44-positive cancer cell lines, such as the triple-negative breast cancer line MDA-MB-231. nih.gov One compound disrupted cancer spheroids and reduced cell viability in a dose-dependent manner. researchgate.net

Colon Cancer: THIQ derivatives have been evaluated for their ability to inhibit KRas, a frequently mutated oncogene in colorectal cancer. Compounds bearing a chloro or trifluoromethyl group on the phenyl ring exhibited significant KRas inhibition against a panel of colon cancer cell lines, with IC50 values in the low micromolar range.

Lung Cancer: Tetrahydroquinolinone derivatives have shown potent cytotoxicity toward the A549 non-small cell lung cancer cell line. Mechanistic analysis revealed that the lead compound induced cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death.

Pathway Analysis and Signal Transduction Investigations

The functional effects observed in cell-based assays are underpinned by the modulation of specific intracellular signaling pathways.

Apoptosis Induction: The antiproliferative activity of some THIQ derivatives is directly linked to their ability to induce apoptosis. For example, a tetrahydroquinolinone derivative was found to induce programmed cell death in lung cancer cells by activating both the intrinsic and extrinsic apoptotic pathways and causing cell cycle arrest.

Receptor-Mediated Signaling:

Dopamine (B1211576) Receptors: The THIQ derivative SB269,652 was found to act as an allosteric antagonist at dopamine D2 and D3 receptors. It abolished dopamine-induced activation of Gαi3 and only partially antagonized the recruitment of β-arrestin2, indicating a nuanced modulation of G protein-dependent and independent signaling pathways.

Estrogen Receptor Signaling: THIQ-based SERDs function by not only antagonizing the estrogen receptor but also inducing its degradation. ambeed.com This leads to the downregulation of ER-dependent signaling pathways that drive the proliferation of hormone-sensitive breast cancer cells.

Inflammatory and Growth Pathways:

PDE4/cAMP/TNF-α Pathway: By inhibiting PDE4, THIQ derivatives prevent the degradation of cAMP. nih.gov The resulting increase in intracellular cAMP levels leads to the suppression of downstream inflammatory responses, including the production and release of TNF-α. rti.orgnih.gov

HA/CD44 Pathway: Inhibition of the HA-CD44 interaction by THIQ derivatives disrupts the downstream signaling that promotes tumor growth, angiogenesis, and invasion. nih.govnih.gov

KRas Pathway: THIQ derivatives that inhibit KRas interfere with the signaling cascades, such as the Wnt pathway, that are synthetic lethal with KRas mutations, leading to selective cell death in cancer cells harboring these mutations.

The collective preclinical data on tetrahydroisoquinoline derivatives highlight the versatility of this chemical scaffold in targeting a wide array of receptors and enzymes. These interactions translate into significant functional modulation at the cellular level, including anti-inflammatory, anti-cancer, and anti-infective activities, underscoring the therapeutic potential of this compound class.

Data Tables

Table 1: Receptor Binding Affinity of Selected Tetrahydroisoquinoline (THIQ) Derivatives

| Compound Class/Example | Target Receptor | Binding Affinity (Ki / IC50 / EC50) | Activity Profile | Reference |

|---|---|---|---|---|

| 1-Aryl-THIQ derivative | NMDA Receptor (PCP site) | Ki = 0.0374 µM | Antagonist | sigmaaldrich.com |

| N-Aryl-THIQ derivative | CD44 | EC50 = 0.59 µM (MDA-MB-231 cells) | HA-CD44 Interaction Inhibitor | researchgate.net |

| THIQ-Phenol derivative | Estrogen Receptor α (ERα) | Subnanomolar | Antagonist / SERD | ambeed.com |

| THIQ-based derivative | Phosphodiesterase 4D (PDE4D) | Potent (specific value not stated) | Inhibitor | nih.gov |

Table 2: Enzyme Inhibition by Selected Tetrahydroisoquinoline (THIQ) Derivatives

| Compound Class/Example | Target Enzyme | Inhibition (IC50 / MIC) | Therapeutic Area | Reference |

|---|---|---|---|---|

| THIQ derivative "B3" | P-glycoprotein (P-gp) | Effective concentrations not specified | Cancer (MDR Reversal) | |

| 5,8-Disubstituted-THIQ | M. tuberculosis ATP Synthase | MIC90 = 0.9 - 1.0 µg/mL | Tuberculosis | |

| THIQ-based derivative | Neuronal Nitric Oxide Synthase (nNOS) | Potent & Selective (specific value not stated) | Neuropathic Pain |

Table 3: Cell-Based Functional Activity of Selected Tetrahydroisoquinoline (THIQ) Derivatives

| Compound Class/Example | Assay | Cell Line | Result | Reference |

|---|---|---|---|---|

| 1-Aryl-6,7-dihydroxy-THIQ | Anti-HIV Activity | C8166 | EC50 = 4.6 µM | |

| THIQ-based PDE4 inhibitor | TNF-α Release | RAW 264.7 / hPBMCs | Significant Inhibition | nih.gov |

| N-Aryl-THIQ derivative | Antiproliferative | MDA-MB-231 | EC50 = 0.59 µM | researchgate.net |

| Tetrahydroquinolinone | Antiproliferative | A549 (Lung Cancer) | Potent Cytotoxicity, G2/M Arrest |

Subcellular Localization and Protein-Protein Interaction Profiling

The subcellular localization of this compound has not been specifically detailed in published research. However, the lipophilicity and charge distribution, influenced by the bromine and hydroxyl substituents, would be key determinants of its ability to cross cellular and organellar membranes.

Protein-protein interactions (PPIs) are a significant area of interest for therapeutic intervention. While no specific PPIs have been mapped for this compound, the THIQ scaffold is known to be a versatile core for designing modulators of such interactions. For instance, derivatives of the THIQ framework have been developed as inhibitors of HIV-1 attachment by interfering with viral entry into host cells. nih.gov The planarity and potential for diverse functionalization of the THIQ ring system allow for the precise spatial arrangement of pharmacophores necessary to disrupt the large and often featureless interfaces of PPIs.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

The biological activity of tetrahydroisoquinolines is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. nuph.edu.uarsc.org SAR studies on various THIQ analogs have provided insights that can be extrapolated to understand the potential role of the 5-bromo and 6-hydroxyl groups of the target compound.

Positional and Substituent Effects on Biological Activity

The substitution pattern on the benzene (B151609) ring of the THIQ scaffold is a critical determinant of biological activity.

The 6-Hydroxyl Group: The presence of a hydroxyl group at the C6 position is a feature in some biologically active THIQs. For example, certain 1-aryl-6-hydroxy-THIQ analogs have been investigated for their antiplasmodial activity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially anchoring the molecule in the binding site of a target protein.

The 5-Bromo Substituent: A bromine atom at the C5 position can influence the molecule's properties in several ways. Its electron-withdrawing nature can alter the pKa of the nearby hydroxyl group and the secondary amine in the isoquinoline (B145761) core, which can, in turn, affect ionization at physiological pH and receptor interaction. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity for a target protein. In synthetic chemistry, a bromo substituent is often introduced to serve as a handle for further molecular modifications through cross-coupling reactions, allowing for the creation of diverse chemical libraries for screening.

Substituents at other positions: Research on other THIQ derivatives has highlighted the importance of other positions. For instance, in a series of P-glycoprotein ligands, the nature of the substituent on the nitrogen atom (N2) had a profound effect on potency. nih.gov Similarly, substitutions at the C1 position are known to be crucial for the activity of THIQ-based orexin receptor antagonists.

A summary of the influence of substituents on the biological activity of the THIQ scaffold is presented below:

| Position | Substituent Type | Influence on Biological Activity |

| C1 | Aryl groups | Important for antiplasmodial and orexin receptor antagonist activity. |

| N2 | Alkyl, Acyl groups | Affects potency and metabolic stability. |

| C5 | Halogens (e.g., Bromo) | Modulates electronic properties and can engage in halogen bonding. |

| C6 | Hydroxyl, Methoxy (B1213986) groups | Can act as hydrogen bond donor/acceptor, influencing target binding. |

| C7 | Methoxy groups | Often present in naturally occurring and synthetic bioactive THIQs. |

Stereochemical Dependence of Biological Activity and Enantioselective Differences

Chirality plays a pivotal role in the biological activity of many THIQ derivatives, especially when a substituent is present at the C1 position, creating a stereocenter. While no specific enantioselective studies for this compound are available, research on related compounds underscores the importance of stereochemistry. For example, in a series of tetrahydroquinoline-based CXCR4 antagonists, the (S)-enantiomer was found to be significantly more active than the (R)-enantiomer, highlighting a clear stereochemical preference by the receptor. nih.gov This difference in activity between enantiomers is typically due to a better fit of one enantiomer into the three-dimensional architecture of the biological target.

In Vivo Preclinical Studies (Animal Models - Mechanistic and Proof-of-Concept)

While in vivo studies specifically for this compound are not found in the literature, the preclinical evaluation of other THIQ derivatives in animal models provides a framework for the potential in vivo behavior of this compound.

Pharmacokinetic Characterization (Absorption, Distribution, Metabolism, Excretion) in Animal Models

The pharmacokinetic profile of a drug candidate is a critical aspect of its preclinical development. A study on 1-(3′-bromophenyl)-heliamine (BH), a synthetic brominated tetrahydroisoquinoline, in rats offers insights into the potential ADME properties of such compounds. nih.gov

In this study, after oral administration, BH was rapidly absorbed, reaching maximum plasma concentration (Cmax) in about an hour. nih.gov It also had a relatively short terminal half-life (T1/2) of approximately 1.62 hours, indicating rapid clearance. nih.gov The primary metabolic pathways identified were Phase I reactions (demethylation, dehydrogenation, and epoxidation) and Phase II conjugation (glucuronidation and sulfation). nih.gov

A hypothetical pharmacokinetic profile for a related THIQ derivative in rats is summarized in the table below, based on published data for analogous compounds. nih.gov

| Parameter | Value (Oral Administration) | Value (Intravenous Administration) |

| Tmax (h) | 1.00 ± 0.45 | N/A |

| Cmax (ng/mL) | 568.65 ± 122.14 | N/A |

| T1/2 (h) | 1.62 ± 0.18 | Not Reported |

| AUC (ng·h/mL) | Data not available for full profile | Data not available for full profile |

| Bioavailability (%) | Not Reported | N/A |

This data is for the related compound 1-(3′-bromophenyl)-heliamine and is presented for illustrative purposes. nih.gov

Pharmacodynamic Biomarker Evaluation and Target Engagement in Animal Models

Pharmacodynamic studies on THIQ derivatives have demonstrated their potential to modulate various biological systems in vivo. For instance, some substituted tetrahydroisoquinolines have been shown to possess cardiovascular effects in rats by acting as calcium channel blockers. nih.gov In such studies, a decrease in blood pressure and heart rate following administration of the compound would serve as key pharmacodynamic endpoints. nih.gov

The mechanism of action of calcium channel blockers involves the inhibition of L-type calcium channels, leading to vascular smooth muscle relaxation and negative inotropic and chronotropic effects on the heart. nih.govfrontiersin.orgcvpharmacology.com In a preclinical setting, target engagement could be demonstrated by measuring the inhibition of calcium influx in isolated tissues or by ex vivo assays on tissues from treated animals.

For other THIQ derivatives with different biological targets, such as those developed as dual cholinesterase and COX-2 inhibitors for potential use in Alzheimer's disease, relevant biomarkers in animal models would include the levels of acetylcholine (B1216132) in the brain and markers of neuroinflammation. nih.gov

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) for a given atomic arrangement to determine electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the energy and shape of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.

For 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol, a DFT analysis would map the electron distribution, highlighting electron-rich and electron-poor regions. This would generate a molecular electrostatic potential (MEP) map, indicating sites susceptible to electrophilic or nucleophilic attack. Reactivity descriptors such as electronegativity, chemical hardness, and softness, derived from HOMO-LUMO energies, would provide quantitative measures of the compound's reactivity. While no specific study exists for this compound, QSAR analyses on other THIQ derivatives have successfully used quantum chemical descriptors to predict biological activity, demonstrating the utility of this approach. nih.gov

Table 1: Hypothetical DFT-Derived Reactivity Descriptors for this compound

| Descriptor | Definition | Potential Insight |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical stability and reactivity. |

| Electronegativity (χ) | The power of an atom to attract electrons. | Predicts the overall charge-accepting nature. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Measures the stability of the molecule. |

Note: The table above is illustrative; specific values can only be obtained through actual DFT calculations.

Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. By calculating the magnetic shielding around each nucleus (e.g., ¹H, ¹³C) in the presence of a magnetic field, it is possible to predict NMR chemical shifts. Similarly, by calculating the second derivatives of energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) spectra can be predicted.

For this compound, a comparison of predicted NMR and IR spectra with experimental data would serve as a powerful tool for structural verification. While experimental NMR data is available for the related compound 5-bromo-1,2,3,4-tetrahydroisoquinoline (B49506) hydrochloride, it is not available for the 6-ol variant, precluding a direct comparison. chemicalbook.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for identifying potential biological targets and understanding the structural basis of a ligand's activity. The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding site and scoring them based on their binding affinity.

A molecular docking study of this compound against a panel of known protein targets could suggest its potential mechanism of action. For instance, studies on other brominated heterocyclic compounds have used docking to identify potential inhibitors of targets like VEGFR-2 tyrosine kinase. d-nb.info For the THIQ scaffold, docking studies have been used to evaluate derivatives as CXCR4 antagonists and ROCK inhibitors. uky.eduacs.org Such a study on this compound would identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with protein residues and provide a binding energy score, helping to rank its potential efficacy against various targets.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational changes of a molecule or a ligand-protein complex. These simulations are essential for assessing the stability of a docked pose and understanding the dynamic behavior of the system in a simulated physiological environment.

If a promising ligand-protein complex for this compound were identified through docking, an MD simulation would be the next step. The simulation would reveal whether the key interactions observed in the static dock are maintained over time, providing a more accurate assessment of binding stability. Analysis of the simulation trajectory can yield information on conformational flexibility and the free energy of binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Preclinical Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, topological, or electronic properties) that correlate with activity, a QSAR model can predict the activity of new, unsynthesized compounds.

To develop a QSAR model relevant to this compound, a dataset of structurally similar THIQ derivatives with measured biological activity would be required. Studies on other THIQ derivatives have successfully built QSAR models for cytotoxicity, identifying descriptors related to molecular shape and mass as being important. nih.govnih.gov A predictive QSAR model could estimate the potential biological activity of this compound and guide the design of more potent analogs.

In Silico ADMET Prediction for Research Compound Prioritization

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are vital in the early stages of drug discovery to filter out candidates that are likely to fail later due to poor ADMET profiles.

For this compound, a suite of ADMET models could predict properties such as its intestinal absorption, ability to cross the blood-brain barrier, metabolic stability, and potential for toxicity. While no specific ADMET data exists for this compound, studies on other novel compounds routinely report these predictions to justify further development. d-nb.info

Table 2: Representative In Silico ADMET Parameters

| Parameter | Category | Importance in Drug Discovery |

| Human Intestinal Absorption (HIA) | Absorption | Predicts oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Distribution | Determines if the compound can reach CNS targets. |

| CYP450 Inhibition | Metabolism | Predicts potential for drug-drug interactions. |

| hERG Inhibition | Toxicity | Assesses risk for cardiac toxicity. |

| Ames Mutagenicity | Toxicity | Predicts potential to be a carcinogen. |

Note: This table lists common ADMET predictions. Specific predictions for this compound would require running dedicated software.

Applications in Chemical Biology Research and Beyond

Development as Chemical Probes for Investigating Biological Systems

The development of chemical probes is crucial for dissecting complex biological processes. An ideal chemical probe is a small molecule that can selectively interact with a specific biological target, enabling the study of its function in a cellular or organismal context. The 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol scaffold possesses key features that make it an attractive starting point for the design of such probes.

The tetrahydroisoquinoline (THIQ) framework is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets. nih.govnih.gov The phenolic hydroxyl group at the 6-position can act as a hydrogen bond donor and acceptor, mimicking the interactions of natural ligands with their protein targets. Furthermore, the bromine atom at the 5-position offers several advantages for probe development:

Modulation of Potency and Selectivity: The electronic and steric properties of the bromine atom can influence the binding affinity and selectivity of the molecule for its target.

Site for Further Functionalization: The bromine atom can serve as a handle for the introduction of reporter groups, such as fluorophores or biotin tags, via cross-coupling reactions. These tags are essential for visualizing the probe's localization and interaction with its target within biological systems.

Photoaffinity Labeling: Aryl halides, such as the bromo-substituted ring, can be converted into photoactivatable groups, allowing for covalent cross-linking to the target protein upon photoirradiation. This enables the identification of unknown protein targets.

While specific chemical probes based on this compound have not been extensively reported, the parent scaffold of tetrahydroisoquinolin-6-ol has been explored for its biological activities, suggesting that derivatives could be developed into valuable research tools. semanticscholar.org The process of developing this compound into a chemical probe would involve iterative cycles of chemical synthesis and biological testing to optimize its potency, selectivity, and cell permeability.

Utilization as a Scaffold for Combinatorial Library Synthesis and High-Throughput Screening in Research

The this compound scaffold is well-suited for the generation of diverse chemical libraries for high-throughput screening (HTS), a cornerstone of modern drug discovery. The core structure provides multiple points for chemical diversification, allowing for the rapid synthesis of a large number of analogs with varied biological activities.

A key study highlights the use of the closely related 1,2,3,4-tetrahydroisoquinolin-6-ol motif as a scaffold to generate libraries of compounds aimed at modulating the estrogen receptor (ER). semanticscholar.org In this research, the secondary amine of the tetrahydroisoquinoline ring was functionalized with a variety of substituents to create libraries of ureas, thioureas, sulfonamides, and N-aryl derivatives. This approach demonstrates the feasibility of using the tetrahydroisoquinolin-6-ol core for combinatorial synthesis.

The presence of the bromine atom in this compound provides an additional, orthogonal site for diversification. Using transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, a wide array of aryl, heteroaryl, or alkynyl groups can be introduced at the 5-position. This would significantly expand the chemical space that can be explored around this scaffold.

Table 1: Potential Diversification Points of this compound for Combinatorial Library Synthesis

| Diversification Point | Position | Potential Modifications |

| Secondary Amine | N-2 | Acylation, sulfonylation, alkylation, arylation to introduce a wide range of functional groups. |

| Phenolic Hydroxyl | C-6 | Etherification, esterification to modulate polarity and hydrogen bonding capacity. |

| Bromo Substituent | C-5 | Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl groups. |

The resulting libraries of compounds can then be subjected to high-throughput screening against a wide range of biological targets to identify novel hits for drug discovery programs. The structural diversity embedded within these libraries increases the probability of discovering compounds with desired biological activities.

Exploration of Potential in Material Science and Photonics (e.g., Nonlinear Optical Properties)

While the primary applications of tetrahydroisoquinoline scaffolds have been in the life sciences, the unique electronic properties of halogenated aromatic systems suggest potential applications for this compound in material science and photonics. Specifically, the field of nonlinear optics (NLO) is an area of interest.

NLO materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second-harmonic generation (the frequency of light is doubled). These materials are essential for a variety of applications, including optical data storage, telecommunications, and optical computing.

Research on related halogenated dihydroquinolinones has shown that the presence of halogen atoms can significantly influence the third-order nonlinear optical susceptibility (χ(3)) of the material. rsc.org The study revealed that these halogenated organic crystals are promising NLO materials. The bromine atom in this compound, being a relatively heavy and polarizable atom, could contribute to enhancing the NLO properties of materials incorporating this molecule.

The design of NLO materials often involves creating molecules with a significant difference in electron density between a donor and an acceptor part of the molecule, connected by a π-conjugated system. The tetrahydroisoquinoline ring system, with its aromatic and non-aromatic components, along with the electron-donating hydroxyl group and the electron-withdrawing (by inductive effect) bromine atom, provides a framework that could be further elaborated to create potent NLO chromophores.

Table 2: Potential Features of this compound for Material Science Applications

| Feature | Relevance to Material Science |

| Bromine Atom | Can enhance intermolecular interactions, influence crystal packing, and potentially contribute to nonlinear optical properties due to its polarizability. |

| Aromatic Ring System | Provides a π-electron system that can be part of a larger conjugated system, which is often a prerequisite for significant NLO activity. |

| Hydroxyl Group | Can participate in hydrogen bonding, influencing the self-assembly and bulk properties of materials. It also acts as an electron-donating group, which can be beneficial for NLO applications. |

| Tetrahydroisoquinoline Core | Offers a rigid, three-dimensional structure that can be used to control the orientation of functional groups in a solid-state material. |

Further research would be required to synthesize and characterize materials based on this compound to fully evaluate their potential in photonics and material science. This would involve incorporating this molecule into larger conjugated systems and studying their optical and electronic properties.

Future Research Directions and Methodological Advances

Exploration of Novel and Efficient Synthetic Pathways for Complex Analogs

The core 1,2,3,4-tetrahydroisoquinoline (B50084) structure is a privileged scaffold in the development of small molecule libraries with biological activity. arkat-usa.org A primary focus of future research will be the development of more efficient and versatile synthetic routes to generate complex analogs of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol. Bromoisoquinoline derivatives are key intermediates in the synthesis of many pharmaceutical compounds. google.com

Current synthetic strategies often rely on established methods like the Pictet-Spengler reaction to form the tetrahydroisoquinoline core. arkat-usa.org Future work will likely aim to refine these processes and explore novel transformations. For instance, developing stereoselective syntheses is crucial to access single-enantiomer products, as different stereoisomers can exhibit vastly different biological activities. Modern chemical methods not only enable efficient synthesis but also provide access to libraries of analogs to better understand their biological functions. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The sheer vastness of chemical space presents a significant challenge to traditional drug discovery. youtube.com Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate this complexity and accelerate the design of new molecules. researchgate.netchemrxiv.org These technologies can be applied to the this compound scaffold to predict the properties of virtual analogs and prioritize the synthesis of the most promising candidates.

Generative AI models can propose novel molecular structures based on desired activity profiles. youtube.com For the tetrahydroisoquinoline framework, which has been associated with anticancer activity, ML models can be trained on existing data to design new analogs with enhanced potency or selectivity against specific cancer cell lines. nih.govchapman.edu For example, models can learn the relationships between structural features—such as the nature of substituents on the phenyl ring or the nitrogen atom—and KRas inhibition, a key target in cancer therapy. nih.gov

Development of Advanced Analytical Techniques for Research Quantitation in Complex Biological Matrices

As novel analogs of this compound are synthesized and evaluated, robust analytical methods are essential for their quantification in complex biological samples like blood, plasma, and tissue. researchgate.net This is fundamental for preclinical studies, including pharmacokinetics and pharmacodynamics, which are critical for understanding a compound's behavior in a biological system.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful and preferred techniques for this purpose. researchgate.netnih.govnih.gov They offer the high sensitivity, specificity, and throughput required for the quantitative analysis of therapeutic compounds in biological fluids. nih.gov Future research in this area will focus on developing and validating highly specific LC-MS/MS assays for novel tetrahydroisoquinoline derivatives.

Key challenges include achieving clean sample preparation to minimize interference from endogenous substances in the biological matrix, which can impact the accuracy and robustness of the assay. nih.gov Methodological advances will likely involve the refinement of sample extraction techniques and the optimization of chromatographic conditions to ensure reliable and reproducible quantification of these specific compounds and their metabolites.

Development of Targeted Research Tools and Diagnostic Reagents

Beyond their potential as therapeutic scaffolds, analogs of this compound can be developed into sophisticated tools for basic research and diagnostics. The 6-hydroxy-tetrahydroisoquinoline motif has been extensively used as a scaffold for compounds designed to interact with the estrogen receptor (ER) system. arkat-usa.org

Future work could focus on synthesizing derivatives that are tagged with fluorescent dyes or radiolabels. Such molecules would serve as invaluable probes for:

Visualizing Receptors: Fluorescently tagged analogs could be used in cellular imaging studies to visualize the location and trafficking of their target receptors in real-time.

Binding Assays: Radiolabeled ligands are the gold standard for quantitative receptor binding assays, allowing for precise determination of binding affinities and kinetics.

In Vivo Imaging: Analogs labeled with positron-emitting isotopes could potentially be developed into PET (Positron Emission Tomography) imaging agents. These agents would enable non-invasive visualization and quantification of target engagement in preclinical animal models, providing crucial information about a drug's distribution and mechanism of action in a living system.

The synthetic handles on the this compound structure are well-suited for the attachment of these reporter groups, opening a promising avenue for the creation of powerful research and diagnostic tools.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cross-coupling reactions using brominated precursors. For example, a palladium-catalyzed Suzuki-Miyaura coupling with boronic acid esters can introduce substituents to the tetrahydroisoquinoline scaffold. Reaction optimization includes:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient cross-coupling.

- Solvent Systems : Toluene or THF with aqueous bases (e.g., Na₂CO₃) to stabilize intermediates.

- Purification : Flash column chromatography (FCC) with gradients of DCM/hexanes to isolate products, as demonstrated in similar syntheses .

- Yield Improvement : Pre-activation of boronic acids or adjusting stoichiometry (e.g., 2:1 molar ratio of boronic ester to brominated precursor) .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Purity Analysis : High-performance liquid chromatography (HPLC) with >95.0% purity thresholds, as standardized in reagent catalogs .

- Structural Confirmation :

- IR Spectroscopy : Identify functional groups (e.g., -OH at ~3450 cm⁻¹, aromatic C-Br stretches at ~600 cm⁻¹) .

- Melting Point (mp) : Compare observed mp (e.g., 84–86°C for analogous compounds) to literature values .

- Elemental Analysis : Validate molecular formula (e.g., C₉H₁₀BrNO) via combustion analysis .

Advanced Research Questions